6-chloro-4-(phenylsulfonyl)-N-(pyridin-3-yl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
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Overview
Description
4-(BENZENESULFONYL)-6-CHLORO-N-(PYRIDIN-3-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazines This compound is characterized by the presence of a benzenesulfonyl group, a chloro substituent, and a pyridinyl group attached to a dihydrobenzoxazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZENESULFONYL)-6-CHLORO-N-(PYRIDIN-3-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzoxazine Core: The initial step involves the cyclization of appropriate precursors to form the benzoxazine ring. This can be achieved through the reaction of an amine with a phenol derivative under acidic conditions.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation, where the benzoxazine intermediate reacts with benzenesulfonyl chloride in the presence of a base such as pyridine.
Chlorination: The chloro substituent is introduced through a chlorination reaction, often using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Pyridinyl Group: The final step involves the coupling of the pyridinyl group to the benzoxazine core, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(BENZENESULFONYL)-6-CHLORO-N-(PYRIDIN-3-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions, forming a variety of substituted benzoxazines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or alkoxides, often in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzoxazines with various functional groups.
Scientific Research Applications
4-(BENZENESULFONYL)-6-CHLORO-N-(PYRIDIN-3-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(BENZENESULFONYL)-6-CHLORO-N-(PYRIDIN-3-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
4-(BENZENESULFONYL)-6-CHLORO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE: Lacks the pyridinyl group, resulting in different chemical and biological properties.
4-(BENZENESULFONYL)-6-CHLORO-N-(PYRIDIN-2-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE: Similar structure but with the pyridinyl group attached at a different position, leading to variations in reactivity and activity.
Uniqueness
4-(BENZENESULFONYL)-6-CHLORO-N-(PYRIDIN-3-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C20H16ClN3O4S |
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Molecular Weight |
429.9 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-6-chloro-N-pyridin-3-yl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C20H16ClN3O4S/c21-14-8-9-18-17(11-14)24(29(26,27)16-6-2-1-3-7-16)13-19(28-18)20(25)23-15-5-4-10-22-12-15/h1-12,19H,13H2,(H,23,25) |
InChI Key |
CYIGGOLAZDASPB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C(N1S(=O)(=O)C3=CC=CC=C3)C=C(C=C2)Cl)C(=O)NC4=CN=CC=C4 |
Origin of Product |
United States |
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